molecular formula C11H13NO4S B14431196 N-Tosylglycine vinyl ester CAS No. 77109-88-7

N-Tosylglycine vinyl ester

Cat. No.: B14431196
CAS No.: 77109-88-7
M. Wt: 255.29 g/mol
InChI Key: RLMWKJIKTDUESE-UHFFFAOYSA-N
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Description

N-Tosylglycine vinyl ester is a chemical compound that combines the structural features of N-tosylglycine and vinyl ester. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including polymer science and medicinal chemistry. The presence of the tosyl group (p-toluenesulfonyl) and the vinyl ester moiety imparts unique reactivity and properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tosylglycine vinyl ester typically involves the esterification of N-tosylglycine with vinyl alcohol or its derivatives. One common method includes the reaction of N-tosylglycine with vinyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of N-Tosylglycine vinyl ester involves its reactivity towards nucleophiles and its ability to undergo polymerization. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The vinyl ester moiety can participate in radical polymerization, leading to the formation of polymeric materials with unique properties .

Comparison with Similar Compounds

Uniqueness: N-Tosylglycine vinyl ester is unique due to the presence of both the tosyl and vinyl ester groups, which impart distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

CAS No.

77109-88-7

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

ethenyl 2-[(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C11H13NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h3-7,12H,1,8H2,2H3

InChI Key

RLMWKJIKTDUESE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC=C

Origin of Product

United States

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